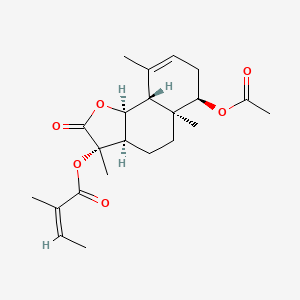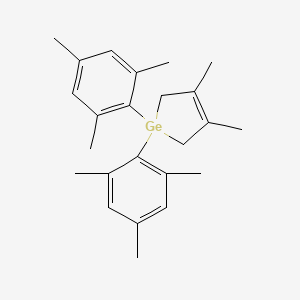
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- is a compound belonging to the class of organogermanium compounds It features a five-membered ring structure with germanium as the heteroatom
Vorbereitungsmethoden
The synthesis of 1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions. One common method includes the use of Grignard reagents or organolithium compounds to introduce the desired substituents onto the germanium atom. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted germoles.
Wissenschaftliche Forschungsanwendungen
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- has several scientific research applications:
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organogermanium compounds.
Catalysis: The compound is explored for its potential as a catalyst in various organic reactions.
Wirkmechanismus
The mechanism of action of 1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its germanium center. The compound can form coordination complexes with various substrates, facilitating chemical transformations. The pathways involved often include the formation of intermediate species that undergo further reactions to yield the desired products .
Vergleich Mit ähnlichen Verbindungen
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- can be compared with other similar compounds such as:
Siloles: These compounds have silicon as the heteroatom and exhibit similar electronic properties but differ in their reactivity and stability.
Stannoles: Featuring tin as the heteroatom, stannoles are more reactive than germoles and are used in different applications.
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- stands out due to its specific reactivity and potential for forming stable coordination complexes, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
83686-73-1 |
|---|---|
Molekularformel |
C24H32Ge |
Molekulargewicht |
393.1 g/mol |
IUPAC-Name |
3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-2,5-dihydrogermole |
InChI |
InChI=1S/C24H32Ge/c1-15-9-17(3)23(18(4)10-15)25(13-21(7)22(8)14-25)24-19(5)11-16(2)12-20(24)6/h9-12H,13-14H2,1-8H3 |
InChI-Schlüssel |
QHTOGYDKFYGLJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C[Ge](C1)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


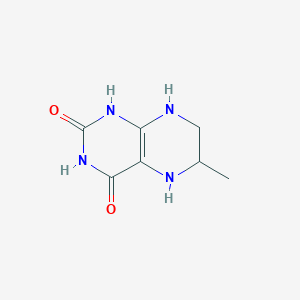
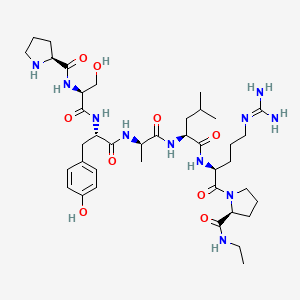
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)


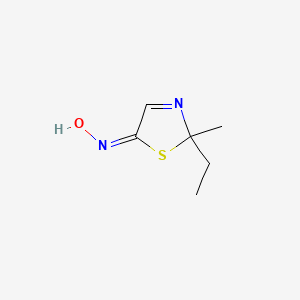
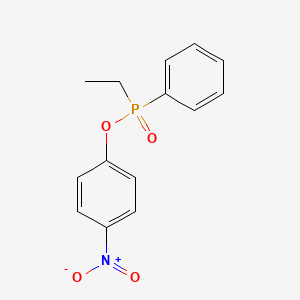
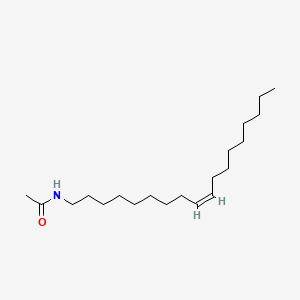


![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
